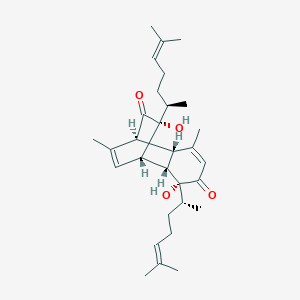
POLYPHENON 60
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polyphenon 60 is a mixture of polyphenolic compounds derived from green tea. It is known for its potent antioxidant properties and has been extensively studied for its potential health benefits. This compound is primarily composed of catechins, which are a type of flavonoid. These compounds are known to reduce oxidative stress and inflammation, making them valuable in various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Polyphenon 60 is typically extracted from green tea leaves using a combination of solvent extraction and chromatographic techniques. The process involves the following steps:
Extraction: Green tea leaves are subjected to solvent extraction using solvents such as ethanol or methanol. This step helps in extracting the polyphenolic compounds from the leaves.
Purification: The crude extract is then purified using chromatographic methods such as high-performance liquid chromatography (HPLC) to isolate the polyphenolic compounds.
Concentration: The purified extract is concentrated to obtain a high concentration of polyphenolic compounds, resulting in this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The green tea leaves are processed in bulk, and advanced chromatographic techniques are employed to ensure the purity and consistency of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Polyphenon 60 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the oxidized forms of polyphenolic compounds back to their original state.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, ascorbic acid.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced forms of catechins, as well as substituted derivatives.
Scientific Research Applications
Polyphenon 60 has a wide range of scientific research applications, including:
Chemistry: Used as a reducing and functionalizing agent in the synthesis of bimetallic nanostructures.
Biology: Studied for its role in decreasing oxidative stress and metabolic risk factors in diabetes.
Medicine: Investigated for its therapeutic effects on acne by suppressing inflammation.
Industry: Employed in the development of nanoemulsions for enhanced drug delivery.
Mechanism of Action
Polyphenon 60 exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anti-inflammatory Effects: It inhibits the expression of pro-inflammatory cytokines such as interleukin-8 and tumor necrosis factor-alpha.
Antimicrobial Activity: It disrupts bacterial cell membranes, leading to cell death.
Comparison with Similar Compounds
Polyphenon 60 is unique due to its high concentration of catechins compared to other green tea extracts. Similar compounds include:
Epigallocatechin gallate (EGCG): A major component of this compound, known for its potent antioxidant properties.
Sunphenon: Another green tea extract with similar antioxidant and anti-inflammatory effects.
This compound stands out due to its comprehensive mixture of polyphenolic compounds, offering a broader range of therapeutic benefits compared to individual catechins or other green tea extracts.
Properties
CAS No. |
138988-88-2 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



